molecular formula C17H16ClN3O3S2 B2377977 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide CAS No. 1325303-33-0

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide

Cat. No. B2377977
CAS RN: 1325303-33-0
M. Wt: 409.9
InChI Key: MUIWLRYNZKHYCF-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonyl group, and a chlorobenzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring. One common method for synthesizing pyrazole rings involves the condensation of acetylacetone and hydrazine . The resulting 3,5-dimethylpyrazole could then be further functionalized to introduce the other components of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. The pyrazole ring, for example, is known to participate in a variety of reactions, including condensation reactions . The thiophene ring and the sulfonyl group could also potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could potentially make the compound soluble in polar organic solvents . The presence of the sulfonyl group could potentially make the compound more acidic .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-11-10-12(2)21(19-11)17(22)16-15(8-9-25-16)20(3)26(23,24)14-6-4-13(18)5-7-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIWLRYNZKHYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide

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